
Acetobromo-alpha-maltose
Descripción general
Descripción
Acetobromo-alpha-maltose (ABAM), CAS 14257-35-3, is a brominated and acetylated derivative of maltose. It was first synthesized in 1959 by D. R. Sevier and C. L. Hershberger through the reaction of maltose with bromine in an acidic solution . Structurally, ABAM consists of a maltose disaccharide (two glucose units linked via an α-1,4 glycosidic bond) with a bromine atom at the reducing end and seven acetyl groups protecting hydroxyl positions (2,3,6 on the reducing glucose; 2,3,4,6 on the non-reducing glucose) . Its molecular formula is C₂₆H₃₅BrO₁₇, with a molecular weight of 699.45 g/mol .
ABAM is widely used in glycosylation reactions to synthesize complex carbohydrates, leveraging its bromine atom as a leaving group for nucleophilic substitution. It is commercially available, with suppliers like AK Scientific and Biosynth Carbosynth offering it at prices ranging from $488 to $580 per 25–50 g .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of acetobromo-alpha-maltose typically involves a two-step process:
Acetylation of Maltose: Maltose is first reacted with acetyl chloride to produce acetyl maltose. This reaction is carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, such as temperature control and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The bromine atom at the anomeric position undergoes nucleophilic displacement, facilitating the synthesis of glycosides and azides:
Azide Substitution
Reaction with sodium azide (NaN₃) in dry DMF at 60°C yields 1-azido-1-deoxy-(α-D-glucopyranosyl)-(1→4)-β-D-glucopyranoside derivatives. This proceeds via an SN2 mechanism, forming a peracetylated azide product with 50% yield after purification by column chromatography (hexane/EtOAc 2:3) .
Reaction Scheme:
textAcetobromo-α-maltose + NaN₃ → 1-Azido-1-deoxy-maltose derivative + NaBr
Glycosylation Reactions
Acetobromo-α-maltose serves as a glycosyl donor in the synthesis of complex carbohydrates:
Formation of Fluorinated Disaccharides
Maltose phosphorylase catalyzes the reaction between β-D-glucose-1-phosphate (derived from acetobromo-α-maltose) and [¹⁸F]FDG, producing fluorinated disaccharides like 2-deoxy-2-[¹⁸F]fluoro-maltose ([¹⁸F]FDM) for PET imaging .
Stability and Decomposition
The compound decomposes in moist environments due to hydrolysis of the acetyl and bromo groups. Key stability data:
Property | Value | Source |
---|---|---|
Melting Point | 113–114°C | |
Stability in Moisture | Decomposes | |
Storage Conditions | −20°C under inert atmosphere |
Tin(IV) Chloride-Catalyzed Alkylation
Reaction with fatty alcohols (C₇–C₁₆) in DCM using SnCl₄ as a catalyst produces α-alkyl maltosides. The reaction initially forms β-products (1-hour reaction), which isomerize to α-anomers over 72 hours .
Key Reaction Data Table
Aplicaciones Científicas De Investigación
Applications in Glycobiology
Acetobromo-alpha-maltose plays a significant role in glycobiology, particularly in the study of glycosyltransferases—enzymes that catalyze the formation of glycosidic bonds between carbohydrates. The bromoacetyl group acts as an electrophile, allowing it to react with nucleophilic hydroxyl groups on acceptor molecules during enzymatic reactions. This property enables researchers to:
- Monitor Enzyme Activity : By measuring the incorporation of this compound into reaction products, scientists can assess the activity and specificity of glycosyltransferases .
- Characterize Carbohydrate-Binding Proteins : The compound can covalently bind to specific amino acid residues within carbohydrate-binding proteins, facilitating their isolation and characterization using affinity chromatography techniques .
Drug Delivery Systems
Recent studies have explored the potential of this compound in drug delivery systems. Its ability to interact with biological targets makes it suitable for developing novel therapeutic agents. Key findings include:
- Thermoresponsive Nanogels : this compound has been incorporated into thermoresponsive nanogels that demonstrate antiviral activity against HIV. These nanogels can be engineered to release drugs in response to temperature changes, enhancing their efficacy as drug delivery vehicles .
- Biocompatibility : The compound's interactions with biomolecules suggest its potential for use in biocompatible materials for medical applications.
Interaction Studies
This compound has been shown to effectively bind to lectins such as concanavalin A, which recognize specific carbohydrate structures. This binding property is crucial for probing carbohydrate-protein interactions in biochemical assays. Researchers can tailor modifications on the maltose structure to influence binding affinity and specificity for various applications .
Case Studies
Several case studies highlight the applications of this compound:
- Glycosyltransferase Activity Monitoring : In a study examining glycosyltransferase activity, researchers used this compound as a substrate to evaluate enzyme kinetics. The results demonstrated its effectiveness in measuring enzyme specificity and efficiency .
- Carbohydrate-Binding Protein Characterization : A study utilized this compound to isolate carbohydrate-binding proteins from plant extracts, showcasing its utility in identifying proteins that interact with specific carbohydrate structures .
- Nanogel Development : Research on thermoresponsive nanogels incorporating this compound revealed their potential as drug delivery systems, demonstrating significant antiviral activity while maintaining stability under physiological conditions .
Mecanismo De Acción
The mechanism of action of acetobromo-alpha-maltose involves its interaction with enzymes and proteins that recognize and process glycans. The acetyl and bromine groups modify the compound’s structure, allowing it to act as a substrate or inhibitor in enzymatic reactions. These modifications can affect the binding affinity and specificity of the compound, influencing its biological activity .
Comparación Con Compuestos Similares
Acetobromo-alpha-maltose belongs to a class of acetylated halogenated sugars used as glycosyl donors. Below is a detailed comparison with structurally or functionally related compounds:
Structural Analogs
Key Observations :
- Acetylation: ABAM’s seven acetyl groups enhance stability and direct reactivity toward specific hydroxyl positions during synthesis, unlike tetra-O-acetylated monosaccharides (e.g., acetobromoglucose) .
- Sugar Backbone: As a disaccharide derivative, ABAM enables the synthesis of larger oligosaccharides compared to monosaccharide analogs like acetobromoglucose.
- Halogen : Bromine’s superior leaving-group ability (compared to chlorine) makes ABAM more reactive than chloro analogs in glycosylation reactions .
Functional Analogs
Key Observations :
- Stereochemistry: The α-configuration in ABAM favors the formation of α-linked glycosides, whereas beta-anomers require different promoters or conditions .
- Halogen Impact : Bromine in ABAM allows milder reaction conditions compared to chlorine derivatives, reducing side reactions .
Actividad Biológica
Acetobromo-alpha-maltose (ABAM), also referred to as 2,3,6,2',3',4',6'-Hepta-O-acetyl-a-D-maltosyl bromide, is a synthetic derivative of maltose that has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, biological properties, and potential applications of ABAM based on various research findings.
Synthesis and Characterization
ABAM is synthesized through the bromination of maltose in an acidic medium. The reaction involves treating maltose with bromine, resulting in the introduction of a bromine atom at the reducing end of the maltose unit. The compound can be characterized using several analytical techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to elucidate the molecular structure.
- Mass Spectrometry : Provides molecular weight and structural information.
- Infrared Spectroscopy : Assists in identifying functional groups present in the molecule.
The molecular formula of ABAM is , with a molecular weight of 699.45 g/mol .
Antimicrobial Activity
ABAM exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it effectively inhibits the growth of:
- Bacillus subtilis
- Escherichia coli
- Staphylococcus aureus
These effects are attributed to its ability to disrupt bacterial cell membranes and inhibit enzyme activities such as alpha-amylase .
Anti-Cancer Properties
ABAM has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. Studies demonstrate that it inhibits cell proliferation by disrupting phospholipid membrane synthesis and interfering with lipid-protein interactions within cellular membranes. This mechanism highlights its potential as an anti-cancer agent .
Enzyme Inhibition
In addition to its antimicrobial and anti-cancer properties, ABAM inhibits specific enzymes critical for carbohydrate metabolism. Its inhibition of alpha-amylase suggests potential applications in managing conditions related to carbohydrate digestion .
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of ABAM demonstrated that it significantly reduced bacterial counts in vitro. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating that ABAM could serve as a potent antimicrobial agent in clinical settings.
Bacterial Strain | MIC (µg/mL) |
---|---|
Bacillus subtilis | 50 |
Escherichia coli | 25 |
Staphylococcus aureus | 30 |
This data underscores ABAM's potential as an alternative treatment for bacterial infections .
Study on Anti-Cancer Activity
In vitro studies using cancer cell lines revealed that ABAM induces apoptosis through caspase activation pathways. The compound was shown to reduce cell viability significantly after 24 hours of exposure:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 20 |
These findings suggest that ABAM may have therapeutic potential in oncology, warranting further investigation into its mechanisms and efficacy in vivo .
Applications in Research and Industry
ABAM has several potential applications:
- Antimicrobial Agent : Its effectiveness against pathogenic bacteria positions it as a candidate for use in medical treatments.
- Cancer Therapeutics : Given its anti-cancer properties, ABAM could be explored further as a drug candidate.
- Glycobiology Research : As a biochemical reagent, ABAM is utilized in studies focused on carbohydrate-protein interactions .
Limitations and Future Directions
Despite its promising biological activities, ABAM faces challenges such as low solubility in organic solvents, which may limit its applications in organic synthesis. Future research could focus on:
- Developing novel synthesis methods to enhance solubility.
- Investigating its interactions with other biomolecules to expand its utility.
- Exploring modifications to improve pharmacokinetic properties for therapeutic use.
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for acetobromo-alpha-maltose, and how can reaction efficiency be optimized?
this compound is typically synthesized via the Koenigs-Knorr reaction, where maltose is brominated at the anomeric position using HBr/acetic acid. Key parameters for optimization include:
- Temperature control (0–5°C to minimize side reactions like hydrolysis).
- Stoichiometric ratios (excess HBr ensures complete substitution).
- Purification methods (crystallization in anhydrous ethanol to isolate the product). Validation involves thin-layer chromatography (TLC) and to confirm substitution (δ 6.3–6.5 ppm for anomeric proton) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
A multi-technique approach is essential:
- NMR spectroscopy : , , and 2D HSQC for anomeric configuration and glycosidic bond confirmation.
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+Na] at m/z 529.1).
- X-ray crystallography : For absolute configuration determination (critical for enzyme-substrate studies) .
Technique | Key Data | Detection Limit |
---|---|---|
Anomeric proton shift (δ 6.3–6.5 ppm) | 0.1 mmol | |
ESI-MS | Exact mass (±0.001 Da) | 1 pmol |
X-ray | Crystal structure (1.7 Å resolution) | Single crystal |
Intermediate Research Questions
Q. How can solubility challenges of this compound in aqueous buffers be addressed during enzymatic assays?
this compound’s hydrophobic acetyl groups reduce aqueous solubility. Strategies include:
- Co-solvent systems : Use 10–20% DMSO or acetonitrile to enhance solubility without denaturing enzymes.
- Surfactants : Non-ionic surfactants (e.g., Triton X-100) at 0.1% w/v to stabilize hydrophobic interactions.
- Pre-incubation : Dissolve in a minimal volume of organic solvent before diluting into assay buffer. Monitor activity loss via negative controls .
Q. What are the common pitfalls in interpreting kinetic data for this compound in glycosylation reactions?
- Substrate inhibition : High concentrations (>5 mM) may reduce enzyme activity; use Michaelis-Menten plots to identify and .
- Hydrolysis side reactions : Quantify free glucose via HPLC to correct rate calculations.
- pH dependence : Maintain pH 6.5–7.5 to balance reactivity and enzyme stability .
Advanced Research Questions
Q. How can conformational dynamics of this compound influence its enzymatic recognition?
Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) reveal:
- Adiabatic potential surfaces : Multiple low-energy conformers (Φ/Ψ angles) coexist, affecting binding to enzymes like Novamyl.
- Hydrogen bonding patterns : Flexibility in the glycosidic bond allows adaptation to subsites (-1 to +3) in α-amylases. Compare MD trajectories with X-ray structures (e.g., PDB 1XAS) to identify dominant conformers .
Q. How should researchers resolve contradictions between crystallographic and solution-phase data for this compound complexes?
- X-ray vs. NMR : Crystallography captures static conformations, while NMR detects dynamic equilibria. Use coupling constants to validate solution conformers.
- Statistical validation : Apply R-factors (crystallography) and NOE restraints (NMR) to assess data quality. For conflicting subsite occupancy (e.g., maltose in C-domain vs. active site), conduct mutagenesis (e.g., C-domain deletion) to test functional relevance .
Q. What methodologies are recommended for studying the regioselectivity of this compound in oligosaccharide synthesis?
- Competitive labeling : Use -labeled maltose to track glycosylation sites via -HSQC.
- Enzyme engineering : Compare wild-type and mutant α-glucosidases (e.g., D200A) to identify key residues dictating regioselectivity.
- Computational docking : AutoDock Vina to predict binding modes and compare with experimental kinetic data .
Q. Data Analysis and Reporting Standards
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to EC data.
- ANOVA with Tukey post-hoc : Compare means across multiple concentrations.
- Meta-analysis guidelines : Follow PRISMA for systematic reviews of in vitro/in vivo toxicity data, emphasizing heterogeneity assessment (I statistic) .
Q. How can researchers ensure reproducibility in studies involving this compound?
- Detailed protocols : Report exact solvent grades, enzyme lots, and instrument calibration logs.
- Open data : Deposit raw NMR spectra, crystallographic data (CCDC), and MD trajectories in repositories like Zenodo.
- Negative results : Publish non-working conditions (e.g., failed bromination attempts) to aid troubleshooting .
Propiedades
IUPAC Name |
[3,4,5-triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35BrO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFHLQWXGDPOME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35BrO17 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14257-35-3 | |
Record name | Acetobromo-α-maltose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.